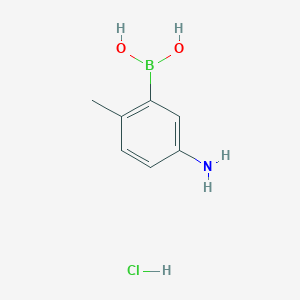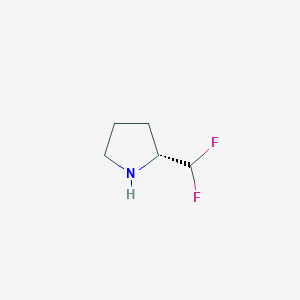
(2R)-2-(difluoromethyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(difluoromethyl)pyrrolidine is a chiral compound characterized by the presence of a difluoromethyl group attached to the second carbon of a pyrrolidine ring. This compound is of significant interest in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as difluoromethyl iodide under specific reaction conditions, including the presence of radical initiators and appropriate solvents.
Industrial Production Methods
Industrial production of (2R)-2-(difluoromethyl)pyrrolidine may involve large-scale synthesis techniques, such as continuous flow chemistry, to ensure efficient and scalable production. The use of commercially available reagents and catalysts can facilitate the synthesis process, making it practical for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-(difluoromethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylated pyrrolidines.
Reduction: Reduction reactions can lead to the formation of partially or fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include difluoromethylated pyrrolidines, pyrrolinium salts, and various substituted pyrrolidines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(2R)-2-(difluoromethyl)pyrrolidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2R)-2-(difluoromethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, the compound can act as an inhibitor of cytochrome P450 enzymes, leading to the modulation of metabolic pathways. The molecular targets and pathways involved in its action are studied using various techniques, including molecular dynamics simulations and quantum mechanical calculations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2R)-2-(difluoromethyl)pyrrolidine include:
- Pyrrolidine
- Difluoromethylated pyridines
- Difluoromethylated pyrroles
Uniqueness
What sets this compound apart from these similar compounds is its specific chiral configuration and the presence of the difluoromethyl group at the second carbon position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C5H9F2N |
|---|---|
Poids moléculaire |
121.13 g/mol |
Nom IUPAC |
(2R)-2-(difluoromethyl)pyrrolidine |
InChI |
InChI=1S/C5H9F2N/c6-5(7)4-2-1-3-8-4/h4-5,8H,1-3H2/t4-/m1/s1 |
Clé InChI |
BRJUDDAYKBMPMV-SCSAIBSYSA-N |
SMILES isomérique |
C1C[C@@H](NC1)C(F)F |
SMILES canonique |
C1CC(NC1)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dihydro-5H-cyclopenta[c]pyridine-3,7-diamine dihydrochloride](/img/structure/B11755412.png)
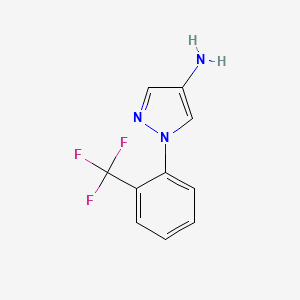
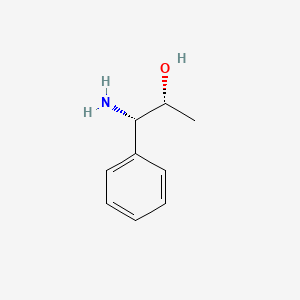



![tert-Butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B11755446.png)
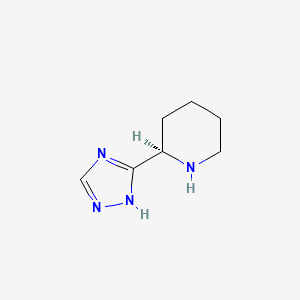
![(2-Methyl-2-azabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B11755461.png)
![4-Azaspiro[2.3]hexane hydrochloride](/img/structure/B11755466.png)
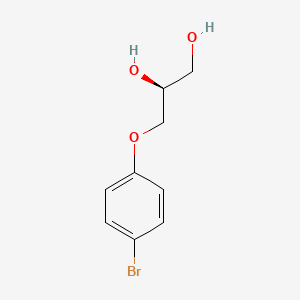
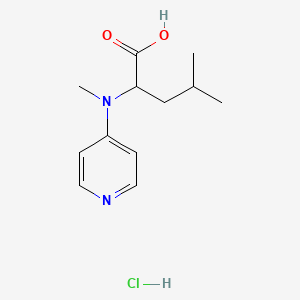
![[(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755477.png)
